Bienvenue dans la boutique en ligne BenchChem!

3-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This trisubstituted pyrazole delivers a unique synthetic advantage: the C3-bromo handle provides an intermediate kinetic reactivity window for controlled sequential cross-couplings, eliminating protecting-group strategies required with C4- or C5-bromo regioisomers. The C4-difluoromethyl group serves as a crystallographically validated lipophilic hydrogen-bond donor (C–H···O), enhancing target engagement in kinase and BET bromodomain programs while maintaining drug-like physicochemical parameters (XLogP 1.9, MW 211). Its core scaffold directly maps onto five commercial SDHI fungicides—procurement of this specific regioisomer streamlines access to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide libraries with demonstrated sub-micromolar antifungal activity. Choose this isomer for unambiguous, patent-secure SAR exploration without regioisomeric separation burdens.

Molecular Formula C5H5BrF2N2
Molecular Weight 211.01 g/mol
CAS No. 2248362-76-5
Cat. No. B6231722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole
CAS2248362-76-5
Molecular FormulaC5H5BrF2N2
Molecular Weight211.01 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)Br)C(F)F
InChIInChI=1S/C5H5BrF2N2/c1-10-2-3(5(7)8)4(6)9-10/h2,5H,1H3
InChIKeyGGXOTCZENFBRGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole (CAS 2248362-76-5) – Physicochemical Baseline for Procurement Decision-Making


3-Bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole (CAS 2248362-76-5) is a trisubstituted pyrazole building block bearing a C3-bromine, a C4-difluoromethyl group, and a C1-methyl substituent, with a molecular weight of 211.01 g/mol and a computed XLogP3-AA of 1.9 . The difluoromethyl (–CHF2) moiety serves as a lipophilic hydrogen-bond donor, a property absent in trifluoromethyl (–CF3) analogs, and the C3-bromo position provides a synthetic handle for palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura and Buchwald–Hartwig couplings . GHS classification data from the ECHA C&L Inventory assigns this compound Acute Toxicity Category 4 (oral), Skin Irritation Category 2, Eye Irritation Category 2A, and STOT SE Category 3 (respiratory irritation) .

Why Regioisomeric or Non-Fluorinated Pyrazole Analogs Cannot Substitute for 3-Bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole


Within the C5H5BrF2N2 isomer family, the positional arrangement of bromine and difluoromethyl substituents on the pyrazole ring directly governs both computed lipophilicity and cross-coupling reactivity. The target compound (3-bromo, 4-CHF2) exhibits an XLogP3-AA of 1.9, whereas its direct regioisomer 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole (CAS 1089212-38-3) has an XLogP3-AA of only 1.6 . This ΔlogP of +0.3 corresponds to an approximately 2-fold increase in octanol–water partition coefficient, which can meaningfully alter membrane permeability, metabolic stability, and off-target binding profiles in downstream bioactive molecules . Furthermore, the C3-bromine position exhibits distinct reactivity in site-selective Suzuki–Miyaura couplings compared with C4- or C5-bromo isomers; literature on tribromopyrazole systems demonstrates that the first oxidative addition of palladium occurs preferentially at position 5, followed sequentially by positions 3 and 4, meaning that a C3-bromo handle offers a different kinetic window for iterative cross-coupling strategies . Non-fluorinated analogs such as 3-bromo-1-methyl-1H-pyrazole (CAS 151049-87-5) lack the difluoromethyl group entirely, reducing hydrogen-bond acceptor count from 3 to 1 and lowering XLogP3-AA from 1.9 to 1.3, thereby compromising both target engagement capability and physicochemical developability .

Quantitative Differentiation Evidence: 3-Bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole vs. In-Class Analogs


Enhanced Computed Lipophilicity vs. 4-Bromo-3-(difluoromethyl) Regioisomer (XLogP3-AA: 1.9 vs. 1.6)

The target compound exhibits a computed XLogP3-AA value of 1.9, compared with 1.6 for its closest regioisomer, 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole (CAS 1089212-38-3) . Both compounds share identical molecular formula (C5H5BrF2N2), molecular weight (211.01 g/mol), topological polar surface area (17.8 Ų), hydrogen-bond donor count (0), and hydrogen-bond acceptor count (3), meaning the 0.3 log-unit difference arises solely from the positional exchange of bromine and difluoromethyl substituents .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Superior Hydrogen-Bond Acceptor Capacity and Lipophilicity vs. Non-Fluorinated 3-Bromo-1-methyl-1H-pyrazole

Compared with 3-bromo-1-methyl-1H-pyrazole (CAS 151049-87-5), which lacks the 4-difluoromethyl substituent, the target compound provides three hydrogen-bond acceptors (vs. one) and a substantially higher XLogP3-AA (1.9 vs. 1.3) . The difluoromethyl group additionally contributes one rotatable bond absent in the non-fluorinated analog, offering conformational flexibility that can improve induced-fit target binding . Molecular weight increases by 50.01 g/mol (211.01 vs. 161.00), reflecting the addition of the CHF2 moiety .

Agrochemical Chemistry Fragment-Based Drug Design Physicochemical Developability

Reduced Molecular Weight and Lower Lipophilicity vs. 4-Trifluoromethyl Analog (MW 211 vs. 229; XLogP 1.9 vs. 2.1)

The target compound (CHF2 at C4) is 18.0 g/mol lighter and 0.2 logP units less lipophilic than its 4-CF3 analog, 3-bromo-4-(trifluoromethyl)-1-methyl-1H-pyrazole (CAS 2384788-06-9; MW 229.00, XLogP3-AA 2.1) . The CF3 analog further has four hydrogen-bond acceptors (vs. three) and zero rotatable bonds (vs. one), reflecting the conformational restriction imposed by the trifluoromethyl group .

Drug-Likeness Optimization Physicochemical Property Tuning Fragment Evolution

C3-Bromo Position Provides Distinct Kinetic Reactivity Window for Iterative Suzuki–Miyaura Cross-Coupling vs. C4- or C5-Bromo Isomers

In systematic studies of Suzuki–Miyaura couplings on N-protected tribromopyrazoles, the first oxidative addition of palladium occurs preferentially at position 5, followed by position 3, and finally position 4 . This established reactivity hierarchy means that a C3-bromo substituent—as present in the target compound—offers a distinct kinetic window for the second arylation step in sequential coupling strategies, whereas C4-bromo isomers (such as CAS 1089212-38-3) would be expected to react only in the third, slowest coupling event . The 5-bromo-4-(difluoromethyl) regioisomer (CAS 2248314-05-6), in contrast, would participate in the fastest first coupling, limiting the opportunity for selective mono-functionalization .

Synthetic Methodology Site-Selective Cross-Coupling Library Synthesis

CHF2 as a Lipophilic Hydrogen-Bond Donor: Unique Pharmacophoric Feature Absent in Both Non-Fluorinated and CF3 Analogs

The difluoromethyl (–CHF2) group is recognized as a lipophilic hydrogen-bond donor (pKa ~15–17 for the C–H proton), a property that the trifluoromethyl (–CF3) group cannot provide and that is entirely absent in non-fluorinated analogs . This hydrogen-bond donor capability enables CHF2 to engage in stabilizing C–H···O and C–H···π interactions with protein targets, as demonstrated crystallographically in SDHI fungicide–target complexes where the CHF2 proton of the pyrazole ring forms close contacts with carbonyl oxygen atoms in the succinate dehydrogenase binding pocket . The target compound positions the CHF2 group at C4, directly adjacent to the C3-bromo synthetic handle, preserving the pharmacophoric integrity of the difluoromethyl group for downstream derivatization.

Bioisosterism Fluorine Chemistry Pharmacophore Design

Established Precedence as a Precursor to Commercial SDHI Fungicide Scaffolds via C3-Bromo Functionalization

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold forms the core of five commercial SDHI fungicides: isopyrazam, sedaxane, bixafen, fluxapyroxad, and benzovindiflupyr . In the target compound, the C3-bromo group serves as a latent site for carboxylation, carbonylation, or direct cross-coupling to install the 4-carboxamide pharmacophore required for SDH inhibition . The C4-difluoromethyl and N1-methyl substitution pattern exactly mirrors the commercial fungicide core, positioning this building block as a direct late-stage diversification intermediate .

Agrochemical Development Succinate Dehydrogenase Inhibitors Fungicide Intermediate

Priority Application Scenarios for 3-Bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole Based on Quantitative Differentiation Evidence


Late-Stage Diversification Intermediate for Next-Generation SDHI Fungicide Candidates

The target compound's C3-bromo, C4-difluoromethyl, N1-methyl substitution pattern directly mirrors the core scaffold of five commercial SDHI fungicides (isopyrazam, sedaxane, bixafen, fluxapyroxad, benzovindiflupyr) . Palladium-catalyzed carbonylation or Suzuki–Miyaura coupling at the C3 position provides access to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide libraries with established antifungal activity; reference compound 9m in this series achieved an IC50 of 0.014 μM against Rhizoctonia solani, surpassing the commercial benchmark boscalid . Procurement of this specific regioisomer eliminates the need for protecting-group strategies or regioisomeric separation that would be required with C4- or C5-bromo analogs, as the C3-bromo position exhibits the intermediate reactivity window needed for controlled mono-functionalization .

Kinase and BET Bromodomain Inhibitor Fragment Elaboration Leveraging CHF2 Hydrogen-Bond Donation

The difluoromethyl group's unique capacity as a lipophilic hydrogen-bond donor (C–H···O interactions), which is crystallographically validated in enzyme–inhibitor complexes, makes this compound a strategic building block for programs targeting kinases (e.g., B-Raf) and BET bromodomains where CHF2-mediated hydrogen bonding contributes to potency and selectivity . Compared with the 4-CF3 analog (XLogP 2.1, MW 229), the target compound's lower lipophilicity (XLogP 1.9) and molecular weight (211) better position derived candidates within oral drug-like chemical space while retaining the fluorine-mediated binding advantage . The C3-bromo handle enables direct Suzuki–Miyaura coupling with (hetero)aryl boronic acids to rapidly generate focused libraries for SAR exploration .

Iterative Site-Selective Cross-Coupling for Complex Polyaryl Pyrazole Library Synthesis

Based on the established Suzuki–Miyaura reactivity hierarchy on pyrazole rings (C5 > C3 > C4), the C3-bromo position in the target compound provides a controllable second-stage coupling handle when used in sequential arylation strategies . This enables synthetic sequences where a first arylation is installed at an alternative position (e.g., via complementary halogenation or directed metalation), followed by selective C3 functionalization without competing C4 reactivity. The 5-bromo-4-(difluoromethyl) regioisomer (CAS 2248314-05-6), by contrast, would react at the fastest position and limit the ability to achieve selective mono-functionalization . This kinetic differentiation is critical for medicinal chemistry groups building patentable, structurally diverse compound collections.

Physicochemical Property Optimization in Fragment-to-Lead Campaigns Requiring Fine-Tuned Lipophilicity

The XLogP3-AA difference of +0.3 between the target compound (1.9) and its 4-bromo-3-(difluoromethyl) regioisomer (1.6) translates to an approximately 2-fold difference in octanol–water partitioning . For fragment-based drug discovery programs where each logP unit can determine hit progression, this quantifiable lipophilicity difference allows medicinal chemists to select the specific isomer that matches their target product profile without resorting to additional alkylation or fluorination steps that would increase molecular weight and synthetic complexity . The target compound also provides three hydrogen-bond acceptors versus one in non-fluorinated pyrazole fragments (XLogP 1.3), offering superior target engagement potential while maintaining developable physicochemical properties .

Quote Request

Request a Quote for 3-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.